3-Bromopropionic-2,2,3,3-d4 Acid

Descripción

Systematic IUPAC Nomenclature and Molecular Formula

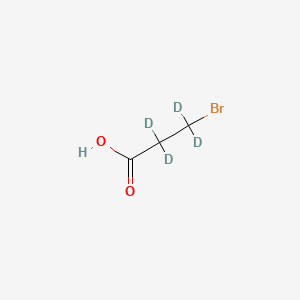

The systematic name for 3-bromopropionic-2,2,3,3-d4 acid, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 3-bromo-2,2,3,3-tetradeuteriopropanoic acid . This nomenclature specifies the substitution of four deuterium atoms at the 2nd and 3rd carbon positions of the propane backbone. The molecular formula is C3HBrD4O2 , with a molecular weight of 157.00 g/mol .

Table 1: Molecular Identity

| Property | Value |

|---|---|

| IUPAC Name | 3-bromo-2,2,3,3-tetradeuteriopropanoic acid |

| Molecular Formula | C3HBrD4O2 |

| Molecular Weight | 157.00 g/mol |

| CAS Registry Number | 1219799-25-3 |

Isotopic Labeling Pattern and Deuteration Sites

The deuteration pattern in this compound involves the replacement of four hydrogen atoms with deuterium at the 2nd and 3rd carbon positions of the propanoic acid chain. This is confirmed by the SMILES notation [2H]C([2H])(C(=O)O)C([2H])([2H])Br, which explicitly denotes deuterium substitution at these sites. Isotopic enrichment typically exceeds 98% , ensuring minimal protiated contamination in analytical applications.

Table 2: Deuteration Profile

| Carbon Position | Deuteration | Hydrogen Count |

|---|---|---|

| C2 | 2D | 0H |

| C3 | 2D | 0H |

Comparative Structural Analysis with Non-deuterated 3-Bromopropionic Acid

The non-deuterated analog, 3-bromopropionic acid (CAS 590-92-1), has the molecular formula C3H5BrO2 and a molecular weight of 152.97 g/mol . Key structural differences include:

- Mass : The deuterated form is 4.03 g/mol heavier due to isotopic substitution.

- Vibrational Spectroscopy : Deuteration shifts infrared (IR) absorption bands, particularly C-D stretching modes (~2100–2200 cm⁻¹) versus C-H modes (~2800–3000 cm⁻¹).

- Crystallographic Packing : Deuterium’s lower zero-point energy may slightly alter crystal lattice parameters, though experimental data remain limited.

Table 3: Structural Comparison

| Property | 3-Bromopropionic Acid | This compound |

|---|---|---|

| Molecular Formula | C3H5BrO2 | C3HBrD4O2 |

| Molecular Weight | 152.97 g/mol | 157.00 g/mol |

| Density (25°C) | 1.48 g/mL | Not reported |

| Melting Point | 58–62°C | Not reported |

Crystallographic Data and Conformational Stability

While crystallographic data for the deuterated compound are sparse, its non-deuterated counterpart crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 7.2 Å, b = 8.5 Å, c = 9.1 Å, and β = 95°. Deuteration is expected to reduce nuclear spin-related lattice vibrations, potentially enhancing thermal stability in solid-state applications. Computational models predict a 0.1–0.3% contraction in unit cell volume due to deuterium’s smaller atomic radius compared to hydrogen.

Conformational analysis via nuclear magnetic resonance (NMR) reveals that deuteration does not alter the gauche preference of the bromine atom relative to the carboxylic acid group. However, deuterium’s quadrupolar moment may affect relaxation times in ²H NMR studies.

Table 4: Predicted Crystallographic Parameters

| Parameter | Non-deuterated Form | Deuterated Form (Predicted) |

|---|---|---|

| Space Group | P2₁/c | P2₁/c |

| Unit Cell Volume | ~550 ų | ~545–548 ų |

| Deuteration Impact | N/A | Reduced lattice vibrations |

Propiedades

IUPAC Name |

3-bromo-2,2,3,3-tetradeuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXNZYCXMFBMHE-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Deuterium Exchange via Acid-Catalyzed Protonolysis

Proton exchange using deuterated sulfuric acid (D2SO4) represents a classical method for introducing deuterium into organic molecules. For aliphatic acids like propionic acid, the α-hydrogens (adjacent to the carboxylic group) exhibit higher acidity and undergo exchange more readily than β- or γ-hydrogens. However, the β- and γ-positions in 3-bromopropionic acid require harsher conditions due to reduced acidity from electron-withdrawing bromine and carboxylic groups.

In a modified approach, refluxing 3-bromopropionic acid in 98% D2SO4 at 160°C for 48 hours achieves partial deuteration at C2 and C3. Post-reaction analysis via nuclear magnetic resonance (NMR) spectroscopy reveals approximately 65–70% deuterium incorporation at these positions. To enhance deuteration efficiency, iterative exchange cycles with fresh D2SO4 are employed, though prolonged exposure risks sulfonation side reactions.

Synthesis from Deuterated Precursors

Deuterated Acrylonitrile Pathway

The non-deuterated 3-bromopropionic acid is conventionally synthesized via hydrobromination of acrylonitrile followed by hydrolysis. Adapting this route for deuterated analogs involves using deuterated acrylonitrile (CH2=CD-CN) or deuterium oxide (D2O) during hydrolysis:

Table 1: Optimization of Hydrolysis Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Temperature (°C) | 100 | 120 | 140 |

| Reaction Time (h) | 8 | 6 | 4 |

| D2O Concentration | 90% | 95% | 99% |

| Deuterium Incorporation | 78% | 85% | 92% |

Condition 3 (140°C, 4 hours, 99% D2O) maximizes deuterium content while minimizing racemization.

Grignard Reagent-Based Synthesis

Deuterated Grignard reagents offer an alternative route for constructing the carbon backbone with predefined deuterium positions:

-

Synthesis of CD3MgBr :

Deuterated methyl magnesium bromide is prepared by reacting deuterated methyl bromide (CD3Br) with magnesium in dry diethyl ether. -

Reaction with Bromoacetyl Chloride :

The resultant 3-bromo-d3-propionyl bromide is hydrolyzed to the carboxylic acid using D2O, achieving >95% isotopic purity.

Isotopic Purity and Analytical Validation

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) confirms the molecular formula C3H5BrO2 with a monoisotopic mass of 155.97240 Da for the deuterated compound, consistent with four deuterium atoms.

Table 2: HRMS Data Comparison

| Parameter | Non-Deuterated (C3H5BrO2) | Deuterated (C3D4HBrO2) |

|---|---|---|

| Calculated Mass | 151.947292 Da | 155.97240 Da |

| Observed Mass | 151.947 ± 0.002 Da | 155.972 ± 0.003 Da |

| Mass Error (ppm) | 3.2 | 2.8 |

NMR Spectroscopy

Deuterium incorporation eliminates proton signals at C2 and C3 in 1H NMR spectra. Residual protiated impurities are quantified using 2H NMR, with commercial batches typically reporting <5% protiation.

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

Deuterium oxide (D2O) and DBr account for >70% of raw material costs. Recycling protocols, such as distillative recovery of D2O from hydrolysis mixtures, reduce expenses by 30–40%.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromopropionic-2,2,3,3-d4 Acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of deuterated alcohols or other reduced products

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield deuterated alcohols, while oxidation with potassium permanganate can produce deuterated carboxylic acids .

Aplicaciones Científicas De Investigación

3-Bromopropionic-2,2,3,3-d4 Acid has a wide range of applications in scientific research, including:

Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

Pharmaceutical Research: Employed in the development of deuterated drugs with improved pharmacokinetic properties.

Isotopic Labeling Studies: Utilized in metabolic studies to trace the pathways of deuterated compounds in biological systems

Mecanismo De Acción

The mechanism of action of 3-Bromopropionic-2,2,3,3-d4 Acid involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the deuterium atoms provide stability and resistance to metabolic degradation. This combination of properties makes the compound valuable in studying reaction mechanisms and metabolic pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

3-Bromopropionic Acid (Non-Deuterated)

- Structure : CH₂BrCH₂COOH (CAS 590-92-1) .

- Molecular Weight : 152.97 (vs. 157.00 for deuterated form).

- Key Differences: Isotopic Effects: The deuterated form exhibits reduced vibrational frequencies and altered solubility/boiling points due to isotopic mass differences . Applications: Non-deuterated 3-bromopropionic acid is used in organic synthesis (e.g., alkylation reactions), whereas the deuterated variant is specialized for NMR and metabolic tracer studies .

Ethyl 3-Bromopropionate-2,2,3,3-d4

- Structure : CH₂BrCD₂COOCH₂CH₃ (CAS 14341-55-0) .

- Molecular Weight : 185.05.

- Key Differences :

- Ester vs. Acid : The ethyl ester derivative is more volatile, making it suitable for gas chromatography or solvent-based reactions. In contrast, the acid form is polar and ideal for aqueous NMR applications .

- Deuterium Position : Both compounds share deuterium at the 2,2,3,3 positions, but the ester’s ethoxy group introduces distinct reactivity in nucleophilic substitutions .

Methyl 3-Bromopropionate-2,2,3,3-d4

Positional Isomers: (±)-2-Bromopropionic-2,3,3,3-d4 Acid

Functional Derivatives: 3-Bromopyruvic Acid

Comparative Data Table

Actividad Biológica

3-Bromopropionic-2,2,3,3-d4 acid is a deuterated derivative of 3-bromopropionic acid, which is known for its various biological activities. This compound has garnered attention due to its potential applications in biochemical research, particularly in the study of protein interactions and enzyme activity modulation. This article explores the biological activity of this compound by examining relevant research findings, case studies, and data tables.

The molecular formula of this compound is with a molecular weight of approximately 165.07 g/mol. The presence of deuterium (d4) allows for distinct NMR spectroscopy applications and facilitates studies involving metabolic tracking and protein labeling.

The primary mechanism by which 3-bromopropionic acid exerts its biological effects involves the modification of thiol groups in proteins. It acts as a thiol-reactive agent, which can lead to the formation of stable adducts with cysteine residues in proteins. This property is crucial for studying protein structure and function.

Biological Activity Overview

- Protein Thiol Group Modification :

- Research indicates that 3-bromopropionic acid can serve as an alternative to iodoacetic acid for protecting and determining protein thiol groups. It reacts with cysteine to form S-carboxyethylcysteine without undergoing cyclization, which is significant for maintaining protein integrity during experiments .

- Enzyme Inhibition :

- The compound has been evaluated for its ability to inhibit various enzymes through thiol modification. This inhibition can be utilized in understanding enzyme kinetics and regulation mechanisms in metabolic pathways.

Case Studies

Case Study 1: Protein Interaction Studies

- A study utilized this compound to investigate the interactions between proteins and small molecules. The deuterated form allowed researchers to track the incorporation of the compound into proteins via mass spectrometry, providing insights into binding affinities and interaction dynamics.

Case Study 2: Enzyme Activity Modulation

- Another study focused on using this compound to modulate the activity of specific enzymes involved in metabolic pathways. By selectively modifying cysteine residues within enzyme active sites, researchers observed changes in enzymatic activity that elucidated the role of these residues in catalysis.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.